1-(3-chlorophényl)thiourée

Vue d'ensemble

Description

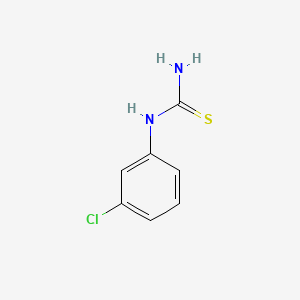

1-(3-Chlorophenyl)thiourea is a useful research compound. Its molecular formula is C7H7ClN2S and its molecular weight is 186.66 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(3-Chlorophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164965. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Chlorophenyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

Le composé 1-(3-chlorophényl)-3-(6-((1,7,7-triméthylbicyclo[2.2.1]heptan-2-ylidène)amino)hexyl)thiourée a été synthétisé pour la première fois à partir de la 6-((1,7,7-triméthylbicyclo[2.2.1]heptan-2-ylidène)amino)hexan-1-amine et du 3-chlorophénylisothiocyanate dans le DMF avec un rendement de 60% . Cela montre le potentiel de la 1-(3-chlorophényl)thiourée dans le domaine de la synthèse organique.

Activité inhibitrice contre l'hydrolase d'époxyde soluble humaine (sEH)

Le composé a été observé comme ayant une activité inhibitrice contre l'hydrolase d'époxyde soluble humaine (sEH). La sEH est impliquée dans le métabolisme des acides gras époxy en diols vicinaux correspondants par une addition catalytique d'eau . Les acides dihydroxyepoxyeicosatriénoïques résultants favorisent divers états pathologiques, tels que la douleur et l'inflammation . Ainsi, l'inhibition de la sEH pourrait être bénéfique dans le traitement des maladies cardiovasculaires, neuronales et rénales .

Inhibiteurs de l'uréase

En chimie pharmaceutique, le squelette de la thiourée joue un rôle vital. Le composé this compound a été utilisé dans le développement et la découverte de nouveaux inhibiteurs de l'uréase . L'uréase est une enzyme amidohydrolase qui est responsable de morbidités fatales dans le corps humain, telles que l'encroûtement des cathéters, l'encéphalopathie, les ulcères peptiques, le coma hépatique, la formation de calculs rénaux, et bien d'autres . Ainsi, le composé pourrait être bénéfique dans le traitement de ces affections.

Ionophores pour électrodes sélectives d'ions

Les dérivés de la this compound ont été étudiés pour leurs propriétés conformationnelles et structurales, qui sont responsables du comportement de ces composés comme ionophores pour électrodes sélectives d'ions .

Chémosenseurs pour la reconnaissance à l'œil nu sélective et sensible des anions

Le composé a également été étudié pour son potentiel en tant que chémosenseur pour la reconnaissance à l'œil nu sélective et sensible des anions .

Hétérocyclisation de la thiourée

L'hétérocyclisation de la thiourée est une bonne stratégie pour obtenir des composés prestigieux . Cela montre le potentiel de la this compound dans le domaine de la chimie hétérocyclique.

Mécanisme D'action

Target of Action

Thiourea derivatives have been studied extensively and are known to interact with a variety of targets due to their variable topological aspects and binding modes . They have been found to have promising pharmacological properties and have been used in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction, and in pharmaceuticals .

Mode of Action

It is known that thiourea derivatives can interact with their targets through multiple binding sites, making them flexible ligands for complexation with transition metals . This allows them to occupy a distinct position in coordination chemistry .

Biochemical Pathways

Thiourea derivatives have been shown to have varied biological activities, such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties . This suggests that they may interact with and affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with thiourea derivatives , it can be inferred that the compound may have multiple effects at the molecular and cellular level.

Analyse Biochimique

Biochemical Properties

1-(3-Chlorophenyl)thiourea plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been identified as a potent inhibitor of urease, an enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide . The interaction between 1-(3-Chlorophenyl)thiourea and urease involves the formation of a stable complex, which inhibits the enzyme’s activity. This inhibition is crucial in preventing the formation of kidney stones and other urease-related pathologies .

Cellular Effects

1-(3-Chlorophenyl)thiourea exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(3-Chlorophenyl)thiourea can modulate the activity of certain transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of 1-(3-Chlorophenyl)thiourea involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. At the molecular level, 1-(3-Chlorophenyl)thiourea binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing its reaction . This binding interaction is facilitated by the presence of the chlorophenyl group, which enhances the compound’s affinity for the enzyme . Additionally, 1-(3-Chlorophenyl)thiourea can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Chlorophenyl)thiourea have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 1-(3-Chlorophenyl)thiourea can maintain its inhibitory effects on urease and other enzymes for prolonged durations . The compound’s efficacy may decrease over time due to gradual degradation and potential interactions with other biomolecules .

Dosage Effects in Animal Models

The effects of 1-(3-Chlorophenyl)thiourea vary with different dosages in animal models. At lower doses, the compound effectively inhibits urease activity without causing significant adverse effects . At higher doses, 1-(3-Chlorophenyl)thiourea can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with other cellular targets and the accumulation of toxic metabolites .

Metabolic Pathways

1-(3-Chlorophenyl)thiourea is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which facilitate its excretion from the body . These metabolic pathways are crucial for regulating the compound’s bioavailability and minimizing its potential toxicity .

Transport and Distribution

Within cells and tissues, 1-(3-Chlorophenyl)thiourea is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution to different cellular compartments . Additionally, 1-(3-Chlorophenyl)thiourea can accumulate in certain tissues, leading to localized effects and potential toxicity .

Subcellular Localization

The subcellular localization of 1-(3-Chlorophenyl)thiourea plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization is essential for the compound’s interaction with its target enzymes and other biomolecules, thereby influencing its overall biochemical effects .

Activité Biologique

1-(3-Chlorophenyl)thiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, cytotoxic effects, anti-inflammatory properties, and potential applications in drug development.

1-(3-Chlorophenyl)thiourea (CAS No. 4947-89-1) is a thiourea derivative characterized by the presence of a chlorophenyl group. Thioureas are known for their ability to interact with various biological targets, making them valuable in pharmacological research.

The biological activity of 1-(3-Chlorophenyl)thiourea is primarily attributed to its ability to inhibit certain enzymes and modulate signaling pathways. Research indicates that thioureas can act as enzyme inhibitors, affecting pathways related to cancer cell proliferation and inflammation. The compound's interaction with molecular targets such as kinases and cytokines is crucial for its therapeutic effects.

Cytotoxic Activity

Recent studies have demonstrated that 1-(3-Chlorophenyl)thiourea exhibits significant cytotoxic activity against various cancer cell lines. For example:

- Cell Lines Tested : Human colon (SW480, SW620), prostate (PC3), and leukemia (K-562).

- IC50 Values : The compound showed IC50 values less than 10 µM, indicating high potency against these cancer cells compared to standard treatments like cisplatin .

Table 1: Cytotoxic Effects of 1-(3-Chlorophenyl)thiourea

| Cell Line | IC50 (µM) | % Viability Reduction |

|---|---|---|

| SW480 | <10 | 20-93% |

| SW620 | <10 | 45-58% |

| PC3 | <10 | 69% |

| K-562 | <10 | 66% |

The compound was particularly effective in reducing the viability of SW480 and SW620 cells, achieving reductions of up to 93% in cell numbers after treatment .

Anti-inflammatory Properties

In addition to its cytotoxic effects, 1-(3-Chlorophenyl)thiourea has been investigated for its anti-inflammatory properties. In vivo studies demonstrated that the compound effectively suppressed inflammatory responses in models of nociception and paw edema:

- Experimental Models : Carrageenan-induced paw edema and chemically induced nociceptive pain.

- Dosage : Significant reductions in pain were observed at doses of 15 mg/kg, 30 mg/kg, and 45 mg/kg, comparable to traditional NSAIDs like aspirin .

Table 2: Anti-inflammatory Effects of 1-(3-Chlorophenyl)thiourea

| Treatment Group | Dose (mg/kg) | Pain Reduction (%) |

|---|---|---|

| Control | - | - |

| Aspirin | 100 | High |

| Indomethacin | 100 | High |

| Thiourea | 15 | Moderate |

| Thiourea | 30 | Significant |

| Thiourea | 45 | High |

The compound demonstrated minimal ulcerogenic effects compared to conventional NSAIDs, making it a promising candidate for pain management without the typical gastrointestinal side effects associated with NSAIDs .

Case Studies and Applications

Several studies have highlighted the potential applications of 1-(3-Chlorophenyl)thiourea in drug development:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Pain Management : The favorable safety profile suggests potential use in treating chronic pain conditions without significant gastrointestinal risks.

Propriétés

IUPAC Name |

(3-chlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYZRUOXXOTVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197798 | |

| Record name | Thiourea, (3-chlorophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4947-89-1 | |

| Record name | N-(3-Chlorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4947-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chlorophenyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004947891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chlorophenyl)thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, (3-chlorophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chlorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(CHLOROPHENYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YY52HH2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of (3-chlorophenyl)thiourea and how does it influence its crystal packing?

A1: (3-Chlorophenyl)thiourea consists of a thiourea group [N—C(=S)—N] attached to a chlorobenzene ring at the 3rd position. This structure allows for intermolecular interactions, primarily hydrogen bonding. Research shows that the thiourea N—C(=S)—N plane typically exhibits a dihedral angle with the benzene ring, for instance, 64.80° in the parent compound []. This conformation, along with the presence of N—H, C=S, and C—Cl groups, facilitates the formation of N—H⋯S, N—H⋯Cl, and C—H⋯S hydrogen bonds. These interactions contribute to the formation of sheet-like structures extending along specific crystallographic planes [].

Q2: Are there variations in the crystal structure of (3-chlorophenyl)thiourea derivatives?

A2: Yes, the introduction of different substituents on the (3-chlorophenyl)thiourea scaffold can significantly influence the crystal structure. For example, in 1-(adamantan-1-yl)-3-(3-chlorophenyl)thiourea, the bulky adamantyl group leads to a distinct orthorhombic crystal system with different cell parameters compared to the parent compound [].

Q3: Does the presence of an acetyl group alter the hydrogen bonding patterns in (3-chlorophenyl)thiourea derivatives?

A3: Yes, the introduction of an acetyl group, as seen in 3-acetyl-1-(3-chlorophenyl)thiourea, leads to the formation of an intramolecular N—H⋯O hydrogen bond, generating an S(6) ring motif within the molecule []. This intramolecular hydrogen bond is in addition to the intermolecular N—H⋯S hydrogen bonds observed in the parent compound.

Q4: How does the conformation of (3-chlorophenyl)thiourea derivatives affect their intermolecular interactions?

A4: The conformation of the molecule, particularly the dihedral angle between the benzene ring and the thiourea group, can significantly influence the hydrogen bonding pattern. For instance, in 1-(4-chlorobutanoyl)-3-(3-chlorophenyl)thiourea, two independent molecules with different conformations are present in the asymmetric unit []. These conformational differences lead to variations in the dihedral angles and consequently affect the N—H⋯O and N—H⋯S hydrogen bonding networks observed in the crystal structure.

Q5: Are there studies investigating the spectroscopic properties of (3-chlorophenyl)thiourea derivatives?

A5: Yes, research has explored the spectral characteristics of N-2-(pyridyl)- and N-2-(picolyl)-N′-(3-chlorophenyl)thioureas, encompassing structural, spectral, and thermal studies []. This indicates an interest in understanding the relationship between structure and spectroscopic behavior in this class of compounds.

Q6: What is the impact of introducing a benzoyl group on the structure of (3-chlorophenyl)thiourea?

A6: The introduction of a benzoyl group, as observed in 1-(3-chlorobenzoyl)-3-(3-chlorophenyl)thiourea and 1‐benzoyl‐3‐(3‐chlorophenyl)thiourea, introduces additional aromatic rings and alters the spatial arrangement of the molecule [, ]. These modifications can influence the dihedral angles between the rings and impact the hydrogen bonding network, potentially leading to different crystal packing arrangements.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.